3-(4-Ethoxyphenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one
Overview
Description
3-(4-Ethoxyphenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one is a synthetic organic compound that belongs to the quinoxalinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the allyloxy and ethoxyphenyl groups may impart unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxalinone Core: This can be achieved by the condensation of an o-phenylenediamine with a suitable diketone.
Introduction of the Allyloxy Group: This step may involve the reaction of the quinoxalinone core with an allyl halide under basic conditions.
Introduction of the Ethoxyphenyl Group: This can be done through a Friedel-Crafts alkylation or acylation reaction using 4-ethoxybenzene as the starting material.
Oxidation: The final step involves the oxidation of the quinoxalinone to form the 4-oxide derivative, which can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the 4-oxide back to the parent quinoxalinone.
Substitution: The allyloxy and ethoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Parent quinoxalinone.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Ethoxyphenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.
Biological Studies: Investigation of its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
1-(allyloxy)-3-phenyl-2(1H)-quinoxalinone 4-oxide: Lacks the ethoxy group, which may affect its biological activity.
1-(methoxy)-3-(4-ethoxyphenyl)-2(1H)-quinoxalinone 4-oxide: Contains a methoxy group instead of an allyloxy group, potentially altering its reactivity and properties.
Uniqueness
3-(4-Ethoxyphenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one is unique due to the presence of both allyloxy and ethoxyphenyl groups, which may confer distinct chemical and biological properties compared to other quinoxalinone derivatives.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-13-25-21-17-8-6-5-7-16(17)20(23)18(19(21)22)14-9-11-15(12-10-14)24-4-2/h3,5-12H,1,4,13H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBGFIMKYCBXEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)OCC=C)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323633 | |
Record name | 3-(4-ethoxyphenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401323633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647937 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
384367-65-1 | |
Record name | 3-(4-ethoxyphenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401323633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.